

# An In-depth Technical Guide to IZ-Chol (CAS Number: 191990-35-9)

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**IZ-Chol** is a novel ionizable cationic lipid that incorporates a cholesterol moiety, designed for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Its unique structure, featuring an imidazole-based head group, facilitates efficient encapsulation of genetic material and promotes endosomal escape, a critical step in intracellular drug delivery. This document provides a comprehensive overview of **IZ-Chol**, including its physicochemical properties, detailed experimental protocols for its use in gene delivery, and a summary of its performance in terms of transfection efficiency and cytotoxicity. The information presented is intended to serve as a technical resource for researchers and professionals in the field of drug development and gene therapy.

#### **Physicochemical Properties of IZ-Chol**

**IZ-Chol**, formally known as cholest-5-en-3 $\beta$ -ol [3-(1H-imidazol-1-yl)propyl]carbamate, is a cholesterol derivative designed for transiently positively charged lipid formulations. The imidazole headgroup provides a pKa in the physiological range, which is crucial for its function as an ionizable cationic lipid.

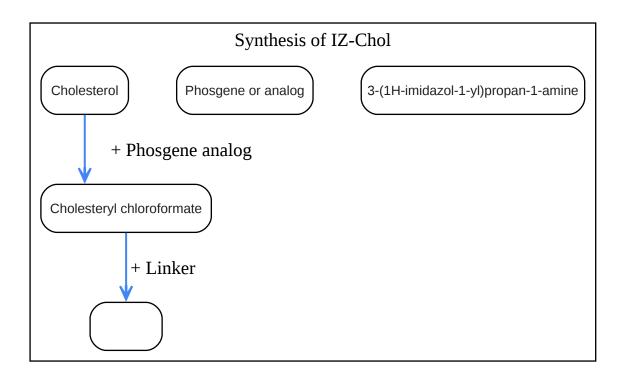


Property	Value	Reference
CAS Number	191990-35-9	N/A
Formal Name	cholest-5-en-3β-ol [3-(1H- imidazol-1-yl)propyl]carbamate	[1]
Molecular Formula	C34H55N3O2	[1]
Formula Weight	537.8 g/mol	[1]
pKa Values	7.29 and 3.96	[1]
Purity	≥98%	[1]
Solubility	Soluble in Ethanol (≥10 mg/ml)	[1]
Storage	-20°C	[1]
Stability	≥ 3 years	[1]

## **Synthesis of IZ-Chol**

The synthesis of **IZ-Chol** involves the reaction of cholesterol with a linker containing an imidazole group. A general synthetic scheme is outlined below, based on common organic synthesis reactions for similar molecules.





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Fig. 1: General synthesis scheme for **IZ-Chol**.

Experimental Protocol: Synthesis of IZ-Chol

This is a representative protocol based on the synthesis of similar carbamate-linked cholesterol derivatives.

- Activation of Cholesterol: Cholesterol is reacted with an excess of a phosgene equivalent
   (e.g., triphosgene) in an anhydrous aprotic solvent (e.g., dichloromethane) in the presence of
   a non-nucleophilic base (e.g., pyridine) at reduced temperature (e.g., 0°C) to form the
   cholesteryl chloroformate intermediate. The reaction progress is monitored by thin-layer
   chromatography (TLC).
- Coupling Reaction: To the solution containing the cholesteryl chloroformate intermediate, 3-(1H-imidazol-1-yl)propan-1-amine, dissolved in a suitable solvent, is added dropwise at 0°C.
   The reaction mixture is then allowed to warm to room temperature and stirred until completion, as monitored by TLC.



- Purification: The reaction mixture is quenched with water and the organic layer is separated.
  The organic phase is washed sequentially with dilute acid, saturated sodium bicarbonate
  solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under
  reduced pressure. The crude product is purified by column chromatography on silica gel to
  yield pure IZ-Chol.
- Characterization: The structure of the final product is confirmed by ¹H NMR and mass spectrometry.

# Formulation and Characterization of IZ-Chol Lipid Nanoparticles (LNPs)

**IZ-Chol** is a key component in the formulation of LNPs for nucleic acid delivery. These nanoparticles are typically composed of the ionizable lipid (**IZ-Chol**), a helper lipid, cholesterol, and a PEGylated lipid to enhance stability and circulation time.

Experimental Protocol: Preparation of IZ-Chol LNPs

- Lipid Stock Solutions: Prepare stock solutions of **IZ-Chol**, a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG) in ethanol. A common molar ratio for these components is approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid)[2].
- Nucleic Acid Solution: Dissolve the nucleic acid (e.g., plasmid DNA or mRNA) in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
- LNP Formation: The ethanolic lipid solution and the aqueous nucleic acid solution are mixed rapidly. This can be achieved using a microfluidic mixing device or by rapid hand mixing. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.
- Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and unencapsulated nucleic acid.



• Characterization: The formulated LNPs are characterized for their particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the nucleic acid is typically determined using a fluorescent dye-based assay.

LNP Formulation Parameter	Typical Value
Particle Size (Diameter)	80 - 150 nm
Polydispersity Index (PDI)	< 0.2
Zeta Potential (at neutral pH)	Slightly negative to neutral
Encapsulation Efficiency	> 90%

## In Vitro Gene Delivery

The efficacy of **IZ-Chol** based LNPs in delivering genetic material into cells is a critical measure of their potential as a therapeutic delivery system.

Experimental Protocol: In Vitro Transfection

- Cell Seeding: Seed a suitable cell line (e.g., HEK293T cells) in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
- LNP-DNA Complex Formation: Dilute the IZ-Chol LNPs encapsulating a reporter plasmid (e.g., encoding luciferase or green fluorescent protein) in serum-free cell culture medium.
- Transfection: Add the diluted LNP-DNA complexes to the cells.
- Incubation: Incubate the cells with the complexes for a defined period (e.g., 4-6 hours) at 37°C in a CO<sub>2</sub> incubator.
- Post-transfection: After the incubation period, replace the transfection medium with fresh complete culture medium.
- Assay for Gene Expression: After an appropriate incubation time (e.g., 24-48 hours), assess
  the expression of the reporter gene. For luciferase, this involves cell lysis and measurement



of luminescence. For GFP, transfected cells can be visualized and quantified by fluorescence microscopy or flow cytometry.

Quantitative Data: Transfection Efficiency

The following is representative data based on studies of similar ionizable cholesterol derivatives.

Cell Line	Reporter Gene	Transfection Efficiency
HEK293T	Luciferase	High (comparable to or exceeding commercial reagents)
HeLa	GFP	Significant percentage of GFP-positive cells

## **Cytotoxicity Assessment**

Evaluating the potential toxicity of the delivery system is essential for its development as a therapeutic agent.

Experimental Protocol: MTT Cytotoxicity Assay

- Cell Seeding: Seed cells in a 96-well plate at a suitable density.
- Treatment: Expose the cells to a range of concentrations of **IZ-Chol** LNPs (without encapsulated nucleic acid) for a specified duration (e.g., 24-48 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.



• Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Quantitative Data: Cytotoxicity

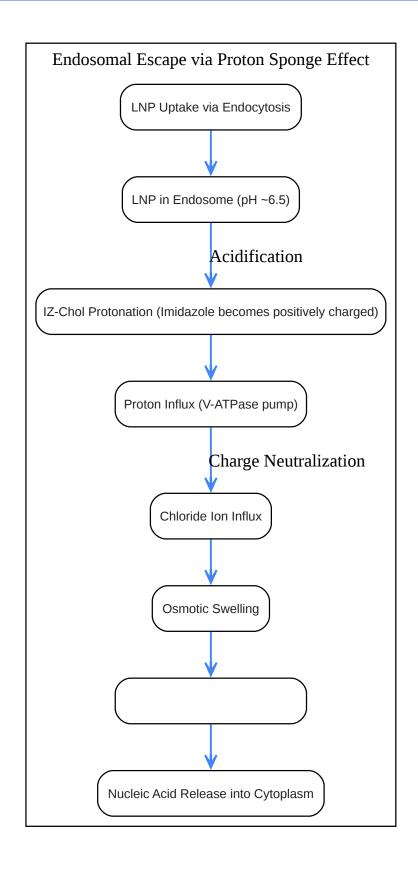
The following is representative data based on studies of similar ionizable cholesterol derivatives.

Concentration of IZ-Chol LNPs	Cell Viability (%)
Low concentrations	> 90%
High concentrations	Dose-dependent decrease in viability

## **Mechanism of Action: Endosomal Escape**

A key feature of ionizable cationic lipids like **IZ-Chol** is their ability to facilitate the escape of the encapsulated nucleic acid from the endosome into the cytoplasm. The proposed mechanism is the "proton sponge effect".





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Fig. 2: Proposed mechanism of **IZ-Chol** mediated endosomal escape.



In the acidic environment of the endosome, the imidazole head group of **IZ-Chol** becomes protonated, leading to a net positive charge on the LNP. This is believed to trigger an influx of protons and counter-ions (such as chloride) into the endosome to maintain charge neutrality. The accumulation of ions results in osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm where it can be transcribed or translated.[3]

#### Conclusion

**IZ-Chol** represents a promising ionizable cationic lipid for the development of LNP-based nucleic acid delivery systems. Its cholesterol backbone provides biocompatibility, while the ionizable imidazole headgroup facilitates efficient encapsulation and endosomal escape. The data and protocols presented in this guide demonstrate its potential for effective in vitro gene delivery with acceptable cytotoxicity, making it a valuable tool for researchers in the field of gene therapy and drug development. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

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